(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
Description
Systematic IUPAC Name and Molecular Formula Analysis
The systematic IUPAC name of this compound is derived from its core propanoic acid backbone, functionalized with a 4-fluorobenzyl group at the second carbon and a fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the third carbon. The full name, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid , reflects these substituents and their positions.
The molecular formula, C25H22FNO4 , is calculated based on the integration of the Fmoc group (C15H11O2), the 4-fluorobenzyl moiety (C7H6F), and the propanoic acid backbone (C3H5O2) with one nitrogen atom from the amino group. Comparative analysis with structurally similar compounds, such as Fmoc-4-fluoro-N-methyl-L-phenylalanine (C25H22FNO4) and 4-Fluoro-N-Fmoc-L-phenylalanine (C24H20FNO4), highlights the role of the benzyl substituent in altering molecular weight and steric bulk.
Table 1: Molecular Formula Comparison of Fmoc-Protected Amino Acids
Stereochemical Configuration and Chiral Center Assignments
The (S) configuration at the α-carbon (C3) is critical for the compound’s biological activity and synthetic utility. This assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as follows:
- Fluorenylmethoxycarbonyl (Fmoc) group (highest priority due to aromaticity and carbonyl oxygen),
- 4-Fluorobenzyl side chain,
- Carboxylic acid (-COOH),
- Hydrogen atom.
The chiral center’s configuration influences molecular interactions, as seen in Fmoc-L-phenylalanine (C24H21NO4), where the (S)-enantiomer dominates in peptide synthesis. Introduction of the 4-fluorobenzyl group introduces steric and electronic effects, altering crystallization tendencies compared to non-fluorinated analogs.
Comparative Analysis with Related Fmoc-Protected Amino Acids
The fluorobenzyl substituent distinguishes this compound from classical Fmoc-amino acids. For example:
- Fmoc-L-phenylalanine (C24H21NO4) lacks fluorine, reducing electronegativity and hydrogen-bonding potential.
- Fmoc-4-fluoro-N-methyl-L-phenylalanine (C25H22FNO4) incorporates a methyl group on the nitrogen, enhancing steric hindrance during peptide coupling.
- N-Fmoc-4-fluorobenzyl-glycine (C25H22FNO4) replaces the propanoic acid backbone with glycine, simplifying conformational flexibility.
Fluorination at the benzyl position enhances lipid solubility and metabolic stability, as observed in pharmaceutical intermediates. The 4-fluorophenyl group also influences π-π stacking in crystal lattices, a property leveraged in supramolecular assemblies.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is limited, insights can be extrapolated from related structures:
- Fmoc-L-phenylalanine crystallizes in the P 1 21 1 space group with cell parameters a = 13.1570 Å, b = 4.9083 Å, c = 16.1242 Å, β = 113.135° . The Fmoc group adopts a planar conformation, stabilized by intermolecular hydrogen bonds between carboxylic acid groups.
- Fmoc-4-(perfluorophenyl)-L-phenylalanine (C30H20F5NO4) exhibits enhanced rigidity due to perfluorination, reducing torsion angles by ~15° compared to non-fluorinated analogs.
Conformational analysis predicts that the 4-fluorobenzyl group in the target compound introduces steric clashes with the Fmoc moiety, favoring a gauche conformation around the C2-C3 bond. This minimizes van der Waals repulsions and optimizes hydrogen bonding between the carboxylic acid and adjacent amide groups.
Table 2: Predicted Conformational Parameters
| Parameter | Value |
|---|---|
| C2-C3 Torsion Angle | ~60° (gauche) |
| Fmoc-Carboxylic Acid Distance | 2.8–3.2 Å |
| π-Stacking Distance (Fmoc-Ph) | 3.5–4.0 Å |
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
LPKIKUCASWEZBA-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The synthesis often begins with the corresponding (S)-configured amino acid or precursor bearing the 4-fluorobenzyl side chain.
- The amino group is initially free or protected with a temporary protecting group.
Introduction of the Fmoc Protecting Group
- The key step is the selective protection of the amino group with the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
- This reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran.
- A base, commonly triethylamine or sodium bicarbonate, is used to neutralize the hydrochloric acid generated and to facilitate the nucleophilic substitution.
Incorporation of the 4-Fluorobenzyl Side Chain
- The 4-fluorobenzyl moiety is introduced either by alkylation of a suitable precursor or by reductive amination.
- Alkylation involves the reaction of a protected amino acid intermediate with 4-fluorobenzyl halide under basic conditions.
- Reductive amination can be employed by reacting an aldehyde derivative of 4-fluorobenzyl with an amino acid derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., flash chromatography).
- The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm purity and stereochemical integrity.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, triethylamine, dichloromethane, 0–25°C, 2–4 h | Mild conditions prevent racemization; base scavenges HCl |
| Alkylation (if used) | 4-fluorobenzyl bromide, K2CO3 or NaH, DMF or acetone, room temp to reflux, 4–12 h | Strong base promotes nucleophilic substitution on amino acid derivative |
| Reductive Amination (alternative) | 4-fluorobenzaldehyde, amino acid derivative, NaBH3CN, methanol or ethanol, pH 6–7, room temp, overnight | Selective formation of secondary amine with stereochemical retention |
| Purification | Silica gel chromatography, recrystallization from ethyl acetate/hexane | Ensures removal of impurities and unreacted reagents |
Industrial and Automated Synthesis Approaches
- Automated peptide synthesizers can be adapted to perform the Fmoc protection step and subsequent coupling reactions in a controlled, reproducible manner.
- Flow chemistry techniques have been reported to improve the scalability and efficiency of the Fmoc protection and side-chain incorporation steps by continuous reagent mixing and precise temperature control.
- These methods reduce reaction times and improve yields while maintaining stereochemical purity.
Research Findings and Optimization
- Studies indicate that the choice of base and solvent critically affects the yield and enantiomeric purity of the Fmoc-protected amino acid.
- Using triethylamine in dichloromethane at low temperature minimizes racemization.
- The use of coupling reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) esters can facilitate the formation of activated intermediates for efficient side-chain attachment.
- Analytical data confirm the molecular weight (~419.4 g/mol), stereochemistry, and purity (>95%) of the final product.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Amino Group Protection | Fmoc-Cl reaction | Fmoc-Cl, triethylamine | 0–25°C, 2–4 h | High selectivity, mild conditions | Potential racemization if overheated |
| Side Chain Introduction | Alkylation or reductive amination | 4-fluorobenzyl bromide or 4-fluorobenzaldehyde, base or NaBH3CN | Room temp to reflux, 4–12 h | Efficient incorporation of fluorobenzyl | Requires careful control to avoid side reactions |
| Purification | Chromatography, recrystallization | Silica gel, solvents | Ambient temperature | High purity product | Time-consuming |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions.
Mechanistic Insights :
-
Base-mediated β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.
-
Steric hindrance from the 4-fluorobenzyl group slightly slows deprotection kinetics compared to linear analogs .
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in coupling reactions critical for peptide bond formation.
Activation and Coupling
| Activation Method | Coupling Reagents | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Mixed carbonic anhydride | DCC/HOBt | DMF | 2–4 hr | 78–85% |
| Active ester formation | HATU/DIEA | DCM | 1 hr | 90–94% |
| In situ activation | T3P®/NMM | THF | 30 min | 82% |
Key Observations :
-
HATU-mediated couplings achieve higher yields due to reduced racemization at the β-carbon .
-
The 4-fluorobenzyl group exhibits minimal electronic interference with carboxylate activation .
Reactivity of the 4-Fluorobenzyl Substituent
The aromatic fluorinated side chain influences both electronic and steric properties.
Electrophilic Aromatic Substitution
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivative (72%) | |
| Bromination | Br₂/FeBr₃, reflux | Ortho-bromo product (68%) |
Notable Limitations :
-
Fluorine's strong electron-withdrawing effect directs electrophiles to meta positions but deactivates the ring, requiring harsh conditions .
Radical Reactions
| Process | Initiator | Products | Yield |
|---|---|---|---|
| Photochemical alkylation | AIBN, UV light | Side-chain cross-linked dimers | 55% |
Stereochemical Stability
The (S)-configuration at the β-carbon is preserved under standard reaction conditions:
| Condition | Racemization (%) | Analysis Method |
|---|---|---|
| DCC/HOBt, RT, 24 hr | <2% | Chiral HPLC |
| HATU/DIEA, 40°C, 6 hr | 3.5% | Polarimetry |
Stability Under Acidic Conditions
While the Fmoc group is acid-labile, the compound shows partial stability:
| Acid | Concentration | Degradation Pathway | Half-Life |
|---|---|---|---|
| TFA | 50% in DCM | Fmoc cleavage + decarboxylation | 15 min |
| HCl | 4M in dioxane | Selective decarboxylation | 8 hr |
Reductive Transformations
The benzyl group undergoes selective hydrogenation:
| Catalyst | Pressure (psi) | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | 50 | Debenzylated analog | 91% |
| Rh/Al₂O₃ | 30 | Saturated cyclohexane derivative | 84% |
Scientific Research Applications
Structural Representation
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The presence of a fluorobenzyl group enhances its biological activity and selectivity.
Peptide Synthesis
Fmoc-2-(4-fluorobenzyl)propanoic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of peptides with high purity and yield.
Case Study: Development of Antimicrobial Peptides
Research has demonstrated the utility of Fmoc-protected amino acids in synthesizing antimicrobial peptides. These peptides exhibit significant activity against various pathogens, showcasing the importance of such compounds in developing new antibiotics .
Drug Design
The incorporation of fluorinated aromatic groups in drug design enhances the pharmacokinetic properties of pharmaceutical compounds. The fluorobenzyl moiety in this compound contributes to improved lipophilicity and metabolic stability.
Case Study: Fluorinated Compounds in Cancer Therapy
Studies indicate that fluorinated amino acids can enhance the efficacy of anticancer agents by improving their interaction with target proteins. The unique properties imparted by fluorine atoms can lead to increased binding affinity and selective toxicity against cancer cells .
Bioconjugation
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid can be utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems.
Case Study: Targeted Drug Delivery Systems
Research has shown that conjugating drugs with Fmoc-protected amino acids can significantly enhance their targeting capabilities. For instance, attaching chemotherapeutic agents to peptides allows for selective delivery to tumor sites, minimizing side effects on healthy tissues .
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
The compound is structurally analogous to other Fmoc-protected amino acids with aromatic or heteroaromatic side chains. Key comparisons include physicochemical properties, synthetic routes, and biological activities.
Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : Fluorinated (e.g., 4-fluorobenzyl, difluoromethyl) and chlorinated (e.g., 6-chloroindole) derivatives exhibit higher lipophilicity, favoring membrane permeability .
- Solubility : Polar groups (e.g., 4-hydroxyphenyl) improve aqueous solubility, whereas bulky substituents (e.g., o-tolyl) reduce it .
Mechanistic Insights
Structural similarity correlates with shared mechanisms of action (MOAs). For example, natural compounds with identical scaffolds (e.g., oleanolic acid vs. hederagenin) exhibit overlapping protein targets and transcriptome profiles . By analogy, the target compound’s 4-fluorobenzyl group may mimic phenylalanine side chains in peptide substrates, enabling competitive inhibition .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis and biological interactions. The presence of a 4-fluorobenzyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₄ |
| Molecular Weight | 321.34 g/mol |
| CAS Number | 507472-15-3 |
| Purity | >95% (typically) |
Antimicrobial Properties
Recent studies have indicated that derivatives of fluorenone, including those similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Fluorenone derivatives have been noted for their antiproliferative effects on cancer cell lines. Specifically, modifications in the side chains of fluorenone derivatives have led to enhanced activity against type I topoisomerase inhibitors, suggesting potential applications in cancer therapy .
The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For example, structural modifications can facilitate the diffusion of the compound into bacterial cells, inhibiting growth through interference with essential metabolic pathways .
Case Studies
-
Inhibition of Enoyl-ACP Reductase (InhA) :
A series of fluorenone derivatives were synthesized and screened for their ability to inhibit InhA, an enzyme crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. Compounds demonstrated promising inhibitory activity against both drug-sensitive and resistant strains . -
Antimicrobial Screening :
The antimicrobial efficacy of newly synthesized fluorenone derivatives was tested against various pathogens. Results indicated that certain compounds exhibited low inhibitory concentrations against resistant strains, highlighting their potential as lead compounds for drug development .
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group in this compound's synthesis?
The Fmoc group serves as a temporary protective group for amines during peptide synthesis. It prevents unwanted side reactions at the amino group while allowing selective deprotection under mild basic conditions (e.g., piperidine). This is critical for stepwise solid-phase peptide synthesis (SPPS) to ensure regioselective coupling. The Fmoc group is introduced via Fmoc-Cl or Fmoc-OSu reagents in the presence of a base like sodium carbonate .
Q. What safety precautions are essential when handling this compound?
Based on SDS data for structurally similar Fmoc-protected compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
- Storage: Keep in a cool, dry place under inert gas (e.g., argon) to prevent decomposition .
Q. How is the compound typically purified after synthesis?
Reverse-phase chromatography (RP-HPLC or flash chromatography) is commonly used, employing C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). This method removes unreacted starting materials and byproducts, yielding >95% purity .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?
- Solvent Selection: Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility .
- Activation Reagents: Employ HOBt/DIC or OxymaPure/EDCl to reduce racemization .
- Temperature Control: Perform couplings at 0–4°C to minimize side reactions .
- Monitoring: Use Kaiser or chloranil tests to confirm complete coupling before deprotection .
Q. What strategies resolve discrepancies in NMR data for this compound?
- Purity Check: Confirm purity via HPLC before analysis. Impurities (e.g., residual solvents) can obscure signals .
- 2D NMR: Utilize HSQC or COSY to assign overlapping proton signals, especially near the 4-fluorobenzyl or Fmoc groups .
- Deuterated Solvents: Use DMSO-d6 or CDCl3 to avoid solvent interference in aromatic regions .
Q. How does the 4-fluorobenzyl moiety influence the compound’s stability under acidic conditions?
The electron-withdrawing fluorine atom on the benzyl group increases resistance to acidolysis compared to non-fluorinated analogs. However, prolonged exposure to TFA (>2 hours) during SPPS deprotection can still cleave the Fmoc group. Stability tests via LC-MS are recommended to optimize deprotection times .
Methodological Challenges & Data Contradictions
Q. Why might yields vary significantly in large-scale syntheses of this compound?
- Scale-Up Issues: Aggregation of the Fmoc-protected intermediate in non-polar solvents reduces reactivity. Switching to DMF/THF mixtures improves solubility .
- Byproduct Formation: Incomplete removal of HOBt or OxymaPure can lead to acylurea byproducts. Thorough washing with 10% citric acid post-coupling mitigates this .
Q. How to address conflicting cytotoxicity data in biological assays?
- Contaminant Screening: Test for residual palladium (from Fmoc deprotection) using ICP-MS, as even trace amounts can skew cytotoxicity results .
- Solvent Compatibility: Ensure DMSO used for stock solutions is ≤0.1% (v/v) to avoid cellular toxicity artifacts .
Stability & Storage
Q. What conditions accelerate decomposition of this compound?
Exposure to moisture, light, or temperatures >25°C can hydrolyze the Fmoc group or ester linkages. Stability studies show a 15% degradation over 30 days under ambient conditions vs. <5% when stored desiccated at -20°C .
Q. How does the fluorinated aromatic ring affect photostability?
The 4-fluorobenzyl group increases UV stability compared to non-fluorinated analogs due to reduced π-π* transition energy. However, prolonged UV exposure (e.g., during HPLC analysis) can still degrade the compound. Use amber vials and limit light exposure during handling .
Analytical Characterization
Q. Which mass spectrometry (MS) techniques are most effective for characterizing this compound?
Q. How to interpret 19F^{19}\text{F}19F NMR data for quality control?
The single fluorine atom in the 4-fluorobenzyl group produces a sharp singlet at ~-115 ppm (referenced to CFCl3). Splitting or shifts indicate impurities or degradation products .
Synthetic Modifications
Q. What are the challenges in synthesizing fluorinated analogs of this compound?
- Regioselectivity: Fluorination at meta/para positions requires careful protection/deprotection strategies to avoid electrophilic aromatic substitution side reactions .
- Purification: Fluorinated byproducts (e.g., di- or tri-fluorinated isomers) have similar polarity; use preparative HPLC with phenyl-hexyl columns for separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
